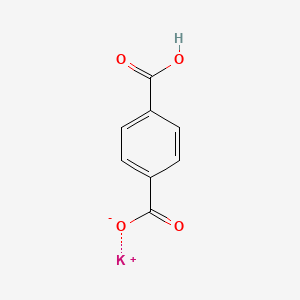![molecular formula C9H4BrF4N B13423674 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)
2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile typically involves multi-step reactions. One common method includes the bromination of 4-fluorobenzotrifluoride followed by a nucleophilic substitution reaction to introduce the acetonitrile group . The reaction conditions often involve the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for efficient production.
化学反応の分析
Types of Reactions
2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the aromatic ring.
科学的研究の応用
2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
Uniqueness
2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the aromatic ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
特性
分子式 |
C9H4BrF4N |
|---|---|
分子量 |
282.03 g/mol |
IUPAC名 |
2-[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H4BrF4N/c10-6-2-1-5(3-4-15)8(11)7(6)9(12,13)14/h1-2H,3H2 |
InChIキー |
MHPUAAJGNDLUBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CC#N)F)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


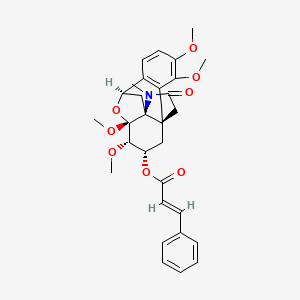


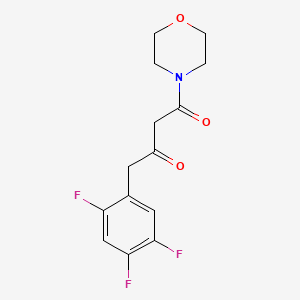
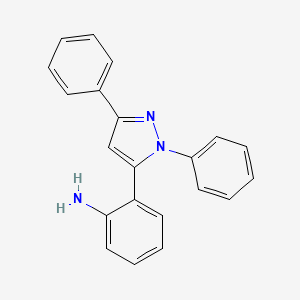
![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)

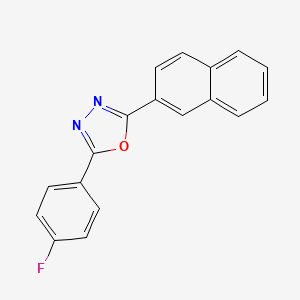
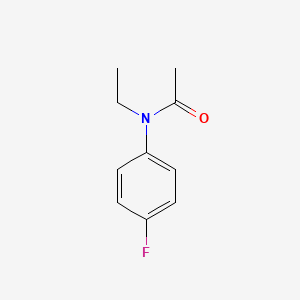
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)

